SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor phosphatase that functions as a critical signaling node in multiple oncogenic cascades. Structurally, it comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a catalytic PTP domain, and a C-terminal tail with tyrosine phosphorylation sites (Y542/Y580) [1] [9]. In its basal state, SHP2 autoinhibits via N-SH2 domain occlusion of the PTP active site. Activation occurs when phosphotyrosine ligands (e.g., from RTKs, cytokine receptors) bind the SH2 domains, inducing conformational opening and catalytic activation [9] [4].
SHP2’s primary oncogenic function lies in its role as a positive regulator of the RAS-ERK pathway. Upon growth factor stimulation (e.g., EGFR, PDGFR), SHP2 dephosphorylates RasGAP and Sprouty proteins – negative regulators of RAS – thereby prolonging RAS-GTP loading and enabling RAF-MEK-ERK signaling [1] [10]. This is further amplified through SHP2’s recruitment to adapters like GAB1/2, forming complexes that activate SOS1-mediated RAS nucleotide exchange [1] [8].
Beyond RAS-ERK, SHP2 exerts context-dependent modulation of other pathways:
Table 1: SHP2-Mediated Regulation of Key Signaling Pathways
Pathway | SHP2 Action | Molecular Targets | Functional Outcome |
---|---|---|---|
RAS-RAF-ERK | Activation | RasGAP, Sprouty, SOS1-GRB2 | Enhanced proliferation, survival |
PI3K-AKT | Bimodal | PI3K subunits, PDK1 | Metabolic reprogramming, apoptosis resistance |
JAK-STAT | Suppression | STAT1/3/5 | Immune evasion, inflammation control |
SHP2 dysregulation occurs via mutational activation or overexpression across malignancies. Gain-of-function (GOF) mutations (e.g., E76K, A72S, D61G) cluster at the N-SH2/PTP interface, destabilizing autoinhibition and rendering SHP2 constitutively active [1] [8]. These mutations drive juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors like neuroblastoma and colon cancer [1] [10]. In non-mutated cancers (e.g., breast, lung adenocarcinoma), SHP2 overexpression or hyperactivation facilitates tumor progression by amplifying RTK signaling [10].
SHP2 also enables immune evasion through:
This dual role in tumor-intrinsic signaling and immune suppression positions SHP2 as a pleiotropic target for combinatorial therapies [1] [5].
Traditional catalytic-site inhibitors of SHP2 faced significant challenges:
Allosteric inhibitors circumvent these limitations by targeting a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This pocket is unique to SHP2 and stabilizes its autoinhibited conformation [8] [9]. SHP099, the prototypical allosteric inhibitor (IC₅₀ = 0.071 μM), acts as a "molecular glue" by hydrogen-bonding with Arg111 and Glu250, while its dichlorophenyl group engages in π-cation interactions [8] [2]. This mechanism ensures:
Table 2: Key Allosteric SHP2 Inhibitors in Development
Compound | IC₅₀ (SHP2) | Binding Affinity (KD) | Clinical Status |
---|---|---|---|
SHP099 | 0.071 μM | 0.20 μM (SPR) | Preclinical |
TNO155 | 0.011 μM | 0.035 μM (SPR) | Phase I/II |
RMC-4630 | 0.033 μM | 0.099 μM (SPR) | Phase I/II |
Shp2-IN-25 | 1.2 μM | 0.20 μM (GCI) | Preclinical |
Shp2-IN-25 exemplifies modern allosteric design. Derived from SHP099 optimization, it features a novel tail heterocycle (e.g., substituted piperazine) that extends into a hydrophobic subpocket near Phe113 and Ser117, enhancing binding affinity (KD = 0.20 μM) [2]. Its pyrazine core maintains critical hydrogen bonds with Arg111, while optimized logP values (∼2.5) ensure membrane permeability [2]. Though less potent than TNO155, Shp2-IN-25 shows significant tumor growth inhibition in xenograft models of lung cancer and somatotroph tumors, validating the allosteric strategy [2] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8